

# Elacestrant-d4: A Technical Guide to Biological Activity and Receptor Binding

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## Compound of Interest

Compound Name: Elacestrant-d4

Cat. No.: B12375297

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## Introduction

Elacestrant, a novel, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3][4][5] **Elacestrant-d4**, a deuterated isotopologue of elacestrant, is functionally analogous to its parent compound and serves as a valuable tool in research and development, particularly in pharmacokinetic studies.[6][7][8][9][10] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can modify a drug's metabolic profile, potentially enhancing its pharmacokinetic properties without altering its fundamental biological activity.[7] This technical guide provides an in-depth overview of the biological activity and receptor binding affinity of **Elacestrant-d4**, based on the established data of Elacestrant.

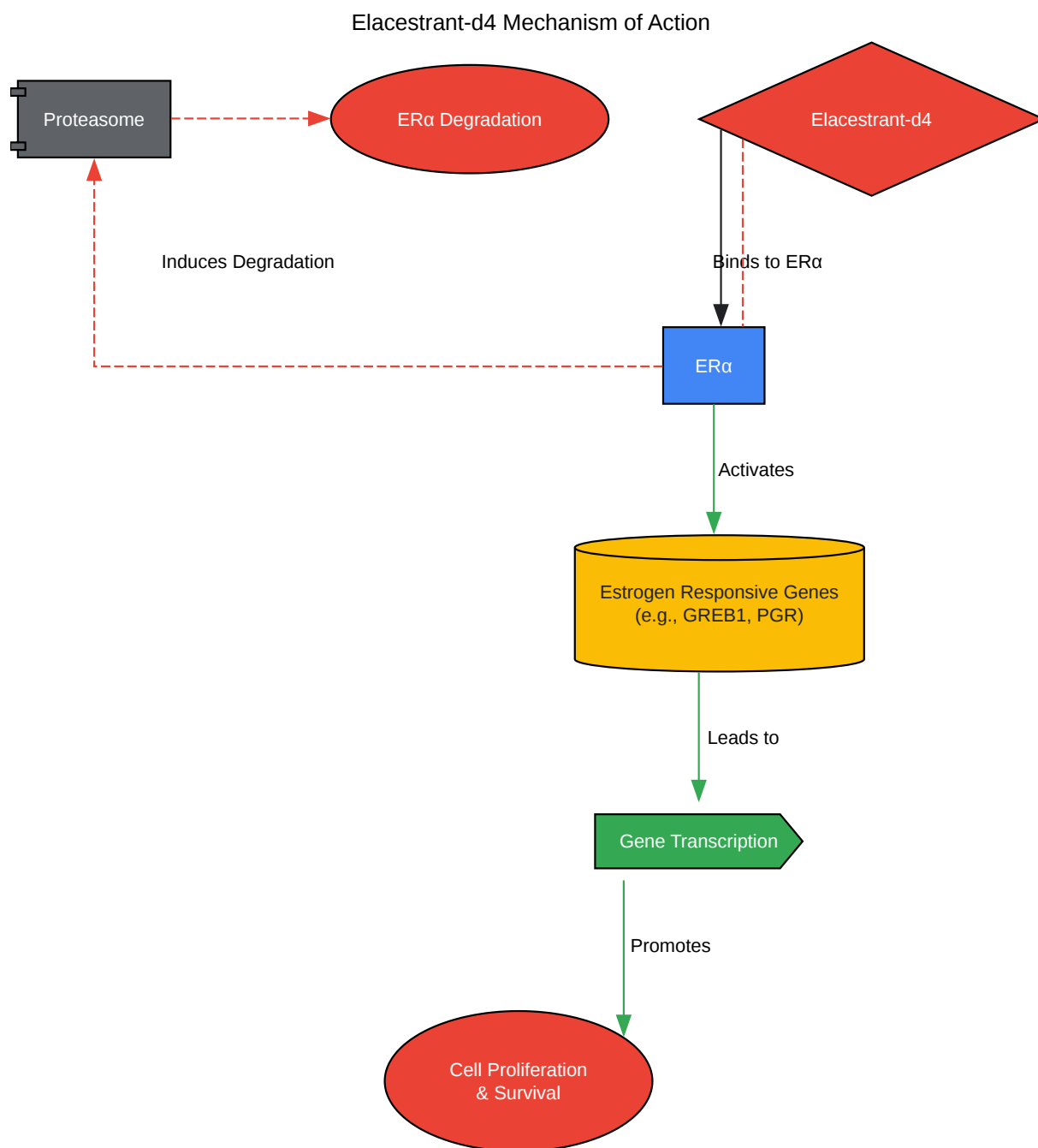
## Mechanism of Action

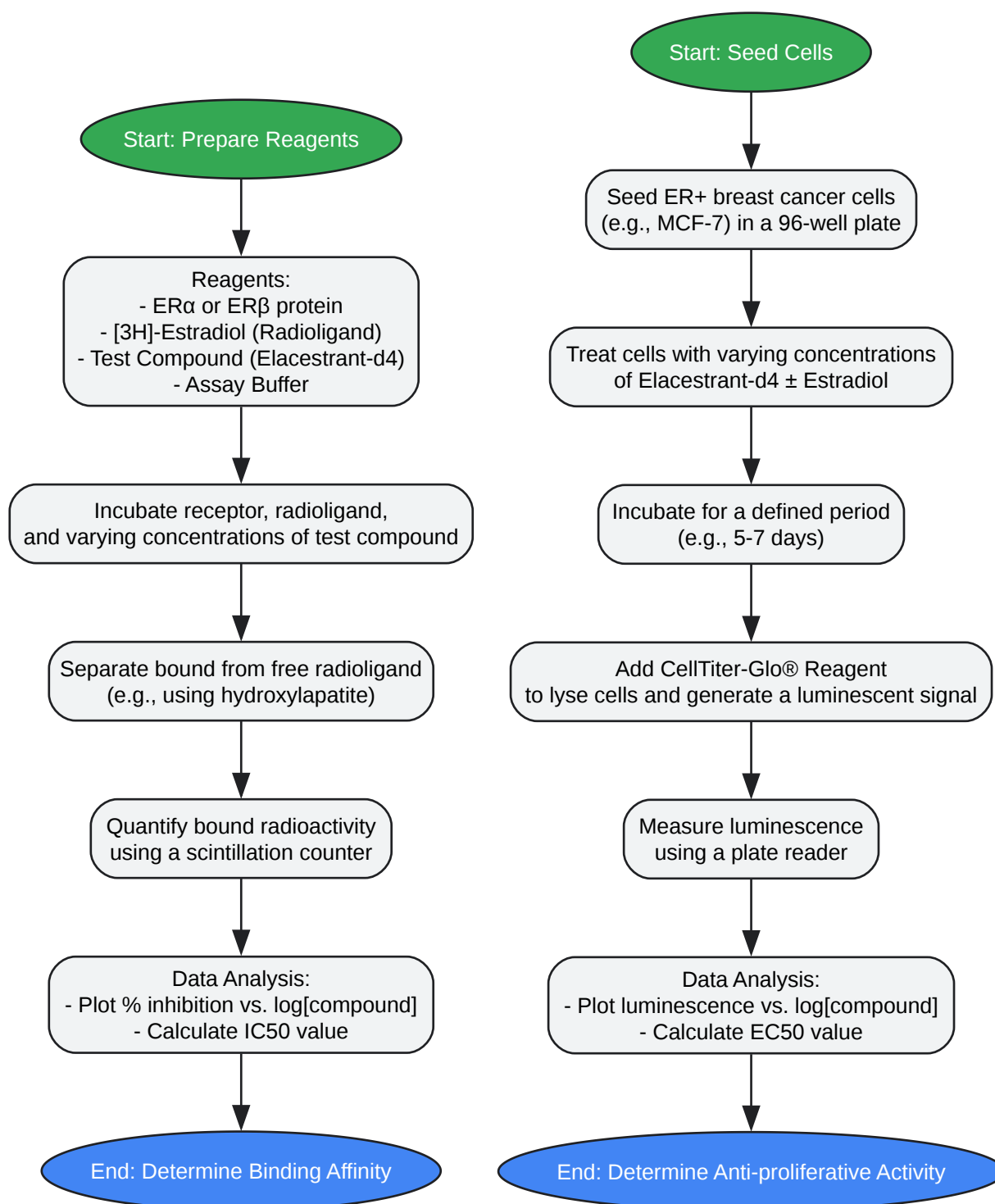
Elacestrant exerts its anti-tumor effects through a dual mechanism of action on the estrogen receptor alpha (ER $\alpha$ ), a key driver of proliferation in the majority of breast cancers.[2]

- **Estrogen Receptor Antagonism:** Elacestrant competitively binds to ER $\alpha$ , blocking the binding of estradiol and thereby preventing the transcriptional activation of estrogen-responsive genes that promote tumor cell growth.

- **Estrogen Receptor Degradation:** Upon binding to ER $\alpha$ , elacestrant induces a conformational change in the receptor protein. This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome. This degradation of ER $\alpha$  reduces the total cellular pool of the receptor, further diminishing estrogen-mediated signaling.

This dual action makes elacestrant effective even in the context of ESR1 mutations, which can confer resistance to other endocrine therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs).[\[3\]](#)





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